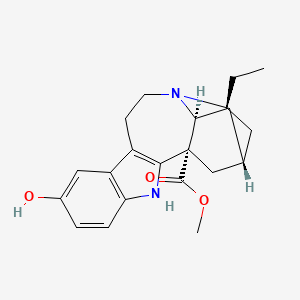
10-Hydroxycoronaridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Hydroxycoronaridine is an organic heteropentacyclic compound derived from coronaridine, where the hydrogen of the indole moiety that is para- to the indole nitrogen has been replaced by a hydroxy group . This compound belongs to the family of iboga alkaloids, which have been studied for their potential neuropharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxycoronaridine involves the conversion of coronaridine to this compound using the P450 enzyme ibogamine-10-hydroxylase (I10H) . This enzymatic reaction is a key step in the biosynthesis of this compound.
Industrial Production Methods: The use of continuous automated processes, such as AutoDrop, can enhance the efficiency and scalability of production .
Análisis De Reacciones Químicas
Types of Reactions: 10-Hydroxycoronaridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group, reverting to coronaridine.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in synthetic and medicinal chemistry .
Aplicaciones Científicas De Investigación
Pharmacological Applications
1.1 Neuropharmacology and Addiction Treatment
10-Hydroxycoronaridine is noted for its potential in treating addiction-related disorders. Research indicates that derivatives of ibogaine, such as noribogaine (which is produced from this compound), may offer therapeutic benefits without the severe cardiac side effects associated with ibogaine itself. This suggests that this compound could be utilized in the development of safer addiction treatments .
1.2 Estrogen Receptor Modulation
Studies have shown that the methanol extract of Tabernaemontana penduliflora, which contains this compound, significantly inhibits [3H]-estradiol binding to estrogen receptors. This indicates its potential role as a phytoestrogen, which may have implications for hormone-related therapies and conditions .
Biocatalysis and Enzyme Activity
2.1 Enzymatic Hydroxylation
The compound is produced through the action of specific cytochrome P450 enzymes, such as ibogamine-10-hydroxylase (I10H). This enzyme catalyzes the hydroxylation process at the 10-position of coronaridine, leading to the formation of this compound. This enzymatic pathway represents a novel approach to alkaloid derivatization, allowing for the synthesis of various biologically active compounds .
2.2 Biocatalytic Toolbox
The discovery of I10H's substrate specificity towards ibogan-type alkaloids highlights its utility in biocatalysis. The ability to produce this compound efficiently opens avenues for creating new analogs with potentially novel biological activities through protein engineering .
Antimicrobial Properties
Recent studies have indicated that extracts containing this compound exhibit antimicrobial activity, suggesting its potential application in developing natural antimicrobial agents. The compound's efficacy against various microbial strains could lead to new therapeutic agents derived from natural sources .
Case Studies and Research Findings
Mecanismo De Acción
The mechanism of action of 10-Hydroxycoronaridine involves its interaction with various molecular targets and pathways. It primarily affects the central nervous system by modulating neurotransmitter systems, including dopamine and serotonin pathways . The compound’s ability to bind to specific receptors and enzymes contributes to its neuropharmacological effects .
Comparación Con Compuestos Similares
Coronaridine: The parent compound from which 10-Hydroxycoronaridine is derived.
Ibogaine: Another iboga alkaloid with similar neuropharmacological properties.
18-Methoxycoronaridine: An analog with reported anti-addictive effects.
Uniqueness: this compound is unique due to its specific hydroxy substitution on the indole moiety, which imparts distinct chemical and biological properties. This modification enhances its potential as a neuropharmacological agent compared to its analogs .
Propiedades
Número CAS |
76129-67-4 |
|---|---|
Fórmula molecular |
C21H26N2O3 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
methyl (1S,15R,17S,18S)-17-ethyl-7-hydroxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-3-13-8-12-10-21(20(25)26-2)18-15(6-7-23(11-12)19(13)21)16-9-14(24)4-5-17(16)22-18/h4-5,9,12-13,19,22,24H,3,6-8,10-11H2,1-2H3/t12-,13+,19+,21-/m1/s1 |
Clave InChI |
TUZCJNZERFWZAS-YDBSYXHISA-N |
SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O)C(=O)OC |
SMILES isomérico |
CC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)O)C(=O)OC |
SMILES canónico |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O)C(=O)OC |
Sinónimos |
10-hydroxycoronaridine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















